(2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane (2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane
Brand Name: Vulcanchem
CAS No.: 174265-13-5
VCID: VC11650853
InChI: InChI=1S/C12H18BrClOSi/c1-12(2,3)16(4,5)15-11-8-9(14)6-7-10(11)13/h6-8H,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Cl)Br
Molecular Formula: C12H18BrClOSi
Molecular Weight: 321.71 g/mol

(2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane

CAS No.: 174265-13-5

Cat. No.: VC11650853

Molecular Formula: C12H18BrClOSi

Molecular Weight: 321.71 g/mol

* For research use only. Not for human or veterinary use.

(2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane - 174265-13-5

Specification

CAS No. 174265-13-5
Molecular Formula C12H18BrClOSi
Molecular Weight 321.71 g/mol
IUPAC Name (2-bromo-5-chlorophenoxy)-tert-butyl-dimethylsilane
Standard InChI InChI=1S/C12H18BrClOSi/c1-12(2,3)16(4,5)15-11-8-9(14)6-7-10(11)13/h6-8H,1-5H3
Standard InChI Key NKWRDWALFREOSG-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Cl)Br
Canonical SMILES CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Cl)Br

Introduction

Structural and Molecular Characteristics

The structural identity of (2-bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane is defined by its tert-butyldimethylsilyl group ((CH3)3SiC(CH3)2\text{(CH}_3\text{)}_3\text{SiC(CH}_3\text{)}_2) bonded to a phenoxy ring substituted with bromine and chlorine at the 2- and 5-positions, respectively. Key molecular descriptors include:

PropertyValue/Descriptor
IUPAC Name(2-bromo-5-chlorophenoxy)-tert-butyl-dimethylsilane
SMILESCC(C)(C)Si(C)OC1=C(C=CC(=C1)Cl)Br
InChIKeyNKWRDWALFREOSG-UHFFFAOYSA-N
Molecular Weight321.71 g/mol
Exact Mass320.00 g/mol (monoisotopic)

The tert-butyldimethylsilyl group imparts steric bulk, influencing the compound’s reactivity and stability. The electron-withdrawing effects of the bromine and chlorine substituents further modulate the electronic environment of the aromatic ring, making it amenable to electrophilic substitution or cross-coupling reactions.

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol for (2-bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane is detailed in the provided sources, its preparation likely involves silylation of 2-bromo-5-chlorophenol using tert-butyldimethylsilyl chloride (TBSCl). A generalized reaction scheme is proposed below:

2-Bromo-5-chlorophenol+TBSClBase(2-Bromo-5-chlorophenoxy)TBS+HCl\text{2-Bromo-5-chlorophenol} + \text{TBSCl} \xrightarrow{\text{Base}} \text{(2-Bromo-5-chlorophenoxy)TBS} + \text{HCl}

This reaction typically employs a base such as imidazole or triethylamine to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the silicon center of TBSCl.

Industrial Synthesis Considerations

The patent CN101817842A outlines a method for synthesizing tert-butyldimethyl chlorosilane, a precursor to TBSCl. Key steps include:

  • Grignard Reaction: Magnesium reacts with tert-butyl chloride and dimethyl dichlorosilane in a mixed ether-cyclohexane solvent.

  • Acid Workup: Hydrochloric acid is added to quench the reaction, yielding tert-butyldimethyl chlorosilane after purification.

Adapting this methodology, the synthesis of (2-bromo-5-chlorophenoxy)TBS would require substituting the aryl component with 2-bromo-5-chlorophenol. Critical parameters such as temperature (40–55°C), solvent selection, and stoichiometry must be optimized to ensure high yield and purity .

Physicochemical Properties

Solubility and Stability

While explicit solubility data for (2-bromo-5-chlorophenoxy)TBS is unavailable, analogous silyl ethers exhibit solubility in non-polar organic solvents (e.g., hexane, toluene) and moderate stability under ambient conditions. The compound’s storage recommendations (room temperature, inert atmosphere) suggest sensitivity to moisture and protic solvents, which could lead to desilylation.

Thermal and Spectroscopic Profiles

  • Thermal Stability: The tert-butyldimethylsilyl group enhances thermal resilience, with decomposition likely occurring above 200°C.

  • Spectroscopic Signatures:

    • 1H NMR^1\text{H NMR}: Expected signals include tert-butyl singlet (~1.0 ppm), aromatic protons (6.5–7.5 ppm), and methyl groups on silicon (~0.2 ppm).

    • 13C NMR^{13}\text{C NMR}: Peaks corresponding to quaternary carbons (aryl, tert-butyl) and silicon-bound methyl groups.

Applications in Organic Synthesis

Protective Group Chemistry

The tert-butyldimethylsilyl group is widely used to protect hydroxyl groups during multi-step syntheses. Its bulky structure shields sensitive functionalities from undesired reactions, enabling selective transformations elsewhere in the molecule. For example, in carbohydrate chemistry, TBS ethers prevent oxidation or glycosylation at protected sites.

Substrate for Cross-Coupling Reactions

The bromine and chlorine substituents on the aryl ring position this compound as a candidate for transition-metal-catalyzed couplings, such as:

  • Suzuki-Miyaura Coupling: Replacement of bromine with aryl/vinyl groups via palladium catalysis.

  • Buchwald-Hartwig Amination: Substitution of chlorine with amines to construct C–N bonds.

These reactions leverage the orthogonal reactivity of the halogens, enabling sequential functionalization.

Future Directions and Research Gaps

Despite its utility, several aspects of (2-bromo-5-chlorophenoxy)TBS remain underexplored:

  • Catalytic Applications: Potential as a ligand in asymmetric catalysis.

  • Bioconjugation: Functionalization of biomolecules via silyl ether linkages.

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.

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